Cas no 5244-28-0 (3'-Hydroxy-3,4',5,5',6,7,8-heptamethoxy-flavon)

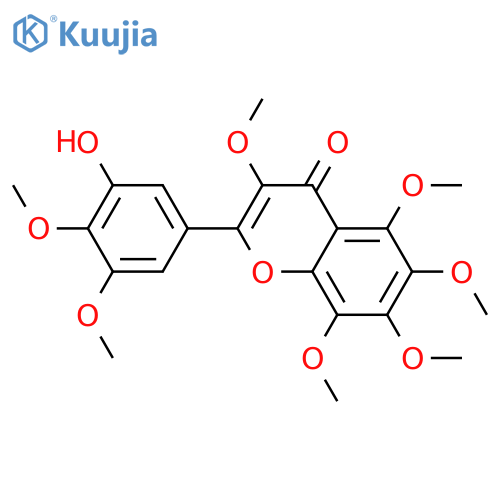

5244-28-0 structure

商品名:3'-Hydroxy-3,4',5,5',6,7,8-heptamethoxy-flavon

3'-Hydroxy-3,4',5,5',6,7,8-heptamethoxy-flavon 化学的及び物理的性質

名前と識別子

-

- 3'-Hydroxy-3,4',5,5',6,7,8-heptamethoxy-flavon

- 3'-hydroxy-3,4',5,5',6,7,8-heptamethoxyflavone

- 3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxy-flavon

- 3,4',5,5',6,7,8-Hepta-Me ether-3,3',4',5,5',6,7,8-Octahydroxyflavone

- AKOS040763297

- LMPK12113368

- 2-(3-hydroxy-4,5-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one

- 3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone

- 5244-28-0

- NSC-374309

- FAA24428

- 84832-94-0

- NSC374309

- DTXSID70966866

- Ethyl (4-{3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl}phenyl)carbamate

-

- インチ: InChI=1S/C22H24O10/c1-25-12-9-10(8-11(23)16(12)26-2)15-19(28-4)14(24)13-17(27-3)20(29-5)22(31-7)21(30-6)18(13)32-15/h8-9,23H,1-7H3

- InChIKey: VWAORUMUPBQCHI-UHFFFAOYSA-N

- ほほえんだ: COc1cc(cc(O)c1OC)-c1oc2c(OC)c(OC)c(OC)c(OC)c2c(=O)c1OC

計算された属性

- せいみつぶんしりょう: 448.13694696g/mol

- どういたいしつりょう: 448.13694696g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 8

- 複雑さ: 682

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 111Ų

- 疎水性パラメータ計算基準値(XlogP): 1.892

3'-Hydroxy-3,4',5,5',6,7,8-heptamethoxy-flavon 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN6248-5mg |

3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone |

5244-28-0 | 5mg |

¥ 3710 | 2024-07-24 | ||

| TargetMol Chemicals | TN6248-1 mL * 10 mM (in DMSO) |

3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone |

5244-28-0 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3810 | 2023-09-15 | |

| TargetMol Chemicals | TN6248-1 ml * 10 mm |

3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone |

5244-28-0 | 1 ml * 10 mm |

¥ 3810 | 2024-07-20 | ||

| TargetMol Chemicals | TN6248-1 ml * 10 mm |

3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone |

5244-28-0 | 1 ml * 10 mm |

¥ 3810 | 2024-07-24 | ||

| TargetMol Chemicals | TN6248-5 mg |

3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone |

5244-28-0 | 98% | 5mg |

¥ 3,710 | 2023-07-11 | |

| TargetMol Chemicals | TN6248-5mg |

3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone |

5244-28-0 | 5mg |

¥ 3710 | 2024-07-20 |

3'-Hydroxy-3,4',5,5',6,7,8-heptamethoxy-flavon 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

5244-28-0 (3'-Hydroxy-3,4',5,5',6,7,8-heptamethoxy-flavon) 関連製品

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量